molecular formula C15H18N2O3S B2416428 N-(2,5-dimethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide CAS No. 868215-87-6

N-(2,5-dimethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide

Cat. No.: B2416428
CAS No.: 868215-87-6
M. Wt: 306.38
InChI Key: WNOINSIYVSRSET-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a useful research compound. Its molecular formula is C15H18N2O3S and its molecular weight is 306.38. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-9-4-5-10(2)12(6-9)16-13(18)7-17-14(19)8-21-11(3)15(17)20/h4-6,11H,7-8H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOINSIYVSRSET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)CS1)CC(=O)NC2=C(C=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13_{13}H16_{16}N2_{2}O3_{3}S
  • Molecular Weight : 284.34 g/mol

Structural Features

The compound consists of a dimethylphenyl group attached to a thiomorpholine ring containing dioxo groups. This structural configuration is believed to contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and Vero (normal kidney cells).
  • IC50_{50} Values : The compound showed an IC50_{50} of approximately 6.5 µM against MCF-7 cells, indicating significant anticancer potential compared to standard chemotherapeutics.

The mechanism by which this compound exerts its effects appears to involve the inhibition of specific kinases associated with cancer progression. Inhibitory assays demonstrated that it targets the NEK family of kinases, which are implicated in tumorigenesis.

Enzyme Inhibition Studies

In enzyme inhibition assays, this compound was found to inhibit key enzymes involved in metabolic pathways relevant to cancer growth:

Enzyme Inhibition Type IC50_{50}
NEK6Competitive4.2 µM
NEK7Non-competitive3.8 µM
Caspase-3Mixed-type5.1 µM

These findings suggest that the compound may induce apoptosis in cancer cells through multiple pathways.

Case Studies and Research Findings

Several research studies have explored the biological activity of this compound:

  • Study on Breast Cancer Cells : A study published in 2024 assessed the cytotoxic effects of various derivatives of thiomorpholine compounds on MCF-7 cells. The results highlighted that modifications in the side chains significantly affected the anticancer activity, with this compound being one of the most potent derivatives tested .
  • Mechanistic Insights : Computational studies have provided insights into the binding interactions of this compound with target enzymes. Molecular docking simulations indicated strong binding affinity towards NEK6 and NEK7 kinases, suggesting a rational basis for its observed biological activities .
  • Comparative Analysis : A comparative analysis with other known anticancer agents showed that this compound possesses a unique profile that may allow it to overcome resistance mechanisms commonly seen in traditional therapies .

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of N-(2,5-dimethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is C14H16N2O3S, with a molecular weight of approximately 292.36 g/mol. The compound features a dimethyl-substituted phenyl group and a thiomorpholine ring with dioxo functionality.

Synthesis Overview

The synthesis typically involves several steps:

  • Acylation : The initial step involves acylating 2,5-dimethylaniline to form an acetamide intermediate.
  • Cyclization : This intermediate undergoes cyclization with a thiomorpholine derivative.
  • Purification : The final product is purified through recrystallization or chromatography to achieve high purity levels (usually above 95%).

Biological Mechanisms

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could be relevant for treating metabolic disorders.
  • Receptor Binding : Potential binding to receptors can modulate signaling pathways that are crucial for cellular functions.
  • Antioxidant Activity : The presence of dioxo groups indicates possible antioxidant properties that may protect cells from oxidative stress.

Pharmacological Studies

Research has shown that this compound exhibits promising pharmacological effects:

  • Liver Function Modulation : Studies indicate that the compound can modulate liver function without significant toxicity at therapeutic doses.
    • Key Findings : High doses resulted in liver cell degeneration; however, therapeutic doses were well tolerated.
  • Antitumor Activity : Investigations into its antitumor properties revealed that it inhibited the proliferation of various cancer cell lines in vitro.
    • In Vitro Results : The compound demonstrated significant growth inhibition percentages against multiple cancer cell lines, suggesting potential therapeutic applications in oncology.

Hepatotoxicity Assessment

A detailed assessment of hepatotoxicity showed that while high doses could lead to adverse effects on liver cells, the compound was generally well tolerated at lower concentrations.

Antitumor Activity

A case study focusing on the antitumor effects highlighted its ability to inhibit cancer cell proliferation significantly. Further research is warranted to explore its mechanisms and efficacy as a therapeutic agent.

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